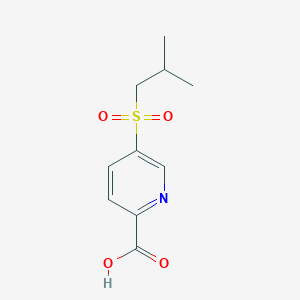

5-(Isobutylsulfonyl)picolinic acid

Description

5-(Isobutylsulfonyl)picolinic acid is a picolinic acid derivative characterized by an isobutylsulfonyl group (-SO₂-C₄H₉) attached at the 5-position of the pyridine ring.

Properties

IUPAC Name |

5-(2-methylpropylsulfonyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-7(2)6-16(14,15)8-3-4-9(10(12)13)11-5-8/h3-5,7H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGHKBNBXHCECS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1=CN=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isobutylsulfonyl)picolinic acid typically involves the sulfonylation of picolinic acid. One common method is the reaction of picolinic acid with isobutylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Isobutylsulfonyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The isobutylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides .

Scientific Research Applications

5-(Isobutylsulfonyl)picolinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antiviral and anticancer properties

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(Isobutylsulfonyl)picolinic acid involves its interaction with specific molecular targets. It has been shown to bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and other cellular processes. Additionally, the compound can interfere with membrane fusion events, preventing the entry of viruses into host cells .

Comparison with Similar Compounds

Structural and Functional Analysis (Table)

Biological Activity

5-(Isobutylsulfonyl)picolinic acid is a derivative of picolinic acid, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications. The information is derived from various studies and research findings to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of an isobutylsulfonyl group attached to the picolinic acid backbone. This structural modification may enhance its biological activities compared to parent compounds.

Antimicrobial Activity

Research indicates that picolinic acid and its derivatives exhibit significant antimicrobial properties. A study demonstrated that picolinic acid showed strong antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MIC) ranging from 0.39 to 3.13 mg/mL depending on pH levels .

Table 1: Antimicrobial Activity of Picolinic Acid Derivatives

| Compound | MIC (mg/mL) | Organism | pH Level |

|---|---|---|---|

| Picolinic Acid | 0.39 | Staphylococcus aureus | 5.0 |

| Picolinic Acid | 3.13 | Staphylococcus aureus | 7.0 |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound needs further investigation.

Cytotoxicity Studies

Cytotoxicity assessments have shown that picolinic acid and its derivatives can be non-cytotoxic at lower concentrations. For instance, sodium picolinate was found to be non-cytotoxic at concentrations of 0.01% but exhibited slight cytotoxic effects at higher concentrations (0.02%) in human fibroblast cells .

Table 2: Cytotoxicity of Picolinic Acid Derivatives

| Compound | Concentration (%) | Cell Viability (%) |

|---|---|---|

| Sodium Picolinate | 0.01 | >90 |

| Sodium Picolinate | 0.02 | <90 |

| This compound | TBD | TBD |

The mechanism underlying the antimicrobial activity of picolinic acid derivatives may involve interference with iron metabolism in macrophages, which is crucial for microbial growth and survival . Additionally, these compounds may modulate inflammatory responses by affecting cytokine production.

Case Studies

- Antiviral Activity : Picolinic acid has been shown to have antiviral properties against HIV-1 and HSV-2-infected cells at concentrations of 0.185 mg/mL and 0.369 mg/mL, respectively . Further studies are warranted to assess the effectiveness of this compound in similar contexts.

- Inflammatory Conditions : Inflammatory conditions have been linked to altered levels of picolinic acid, which suggests a role in modulating immune responses . The interaction between interferon-gamma and picolinic acid highlights its potential therapeutic implications in diseases characterized by chronic inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.